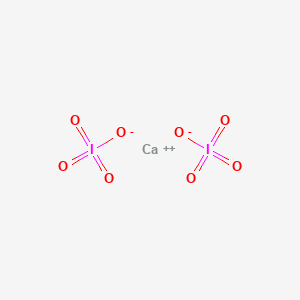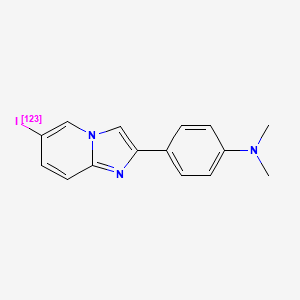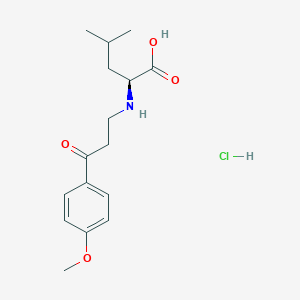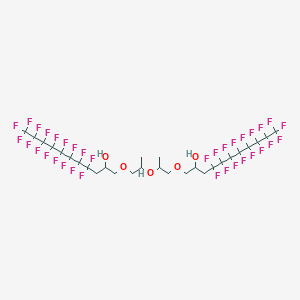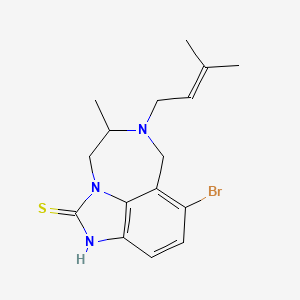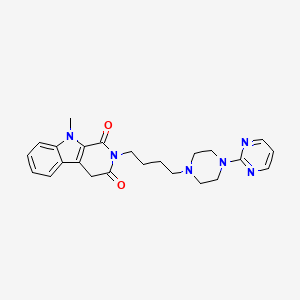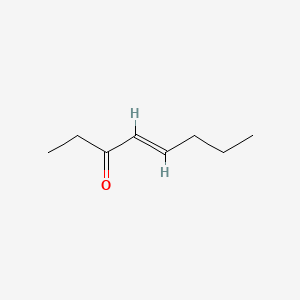
4-Octen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octen-3-one is an organic compound with the molecular formula C8H14O. It is a ketone with an unsaturated bond, specifically an α,β-unsaturated ketone. This compound is known for its distinctive odor, which is often described as metallic or mushroom-like. It is used in various applications, including as a flavoring agent and in scientific research.
Vorbereitungsmethoden
4-Octen-3-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the α,β-unsaturated ketone. Industrial production methods may involve catalytic processes to ensure high yield and purity. The reaction conditions typically include the use of a base such as sodium hydroxide and controlled temperatures to facilitate the condensation and dehydration steps.
Analyse Chemischer Reaktionen
4-Octen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols, such as 4-octen-3-ol.
Substitution: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Octen-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Wirkmechanismus
The mechanism of action of 4-Octen-3-one involves its interaction with biological targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in pathogens . The compound’s unsaturated bond and carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Octen-3-one can be compared with other similar compounds, such as:
Oct-1-en-3-one:
1-Octen-3-ol: The alcohol analog of this compound, known for its use as a mosquito attractant.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Eigenschaften
CAS-Nummer |
69065-31-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
InChI-Schlüssel |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C=C/C(=O)CC |
Kanonische SMILES |
CCCC=CC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


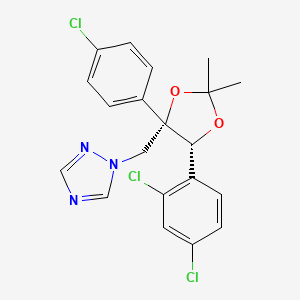

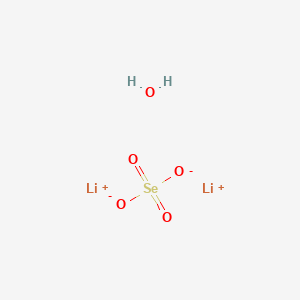
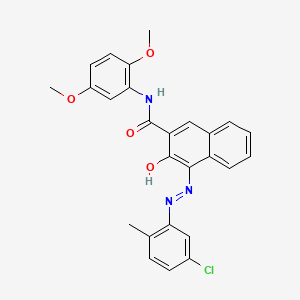
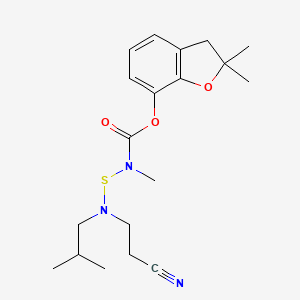
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

